Methyl 1-[2-(2,6-dimethylphenyl)ethylcarbamoyl]-3-methylpiperidine-4-carboxylate
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Overview
Description
Methyl 1-[2-(2,6-dimethylphenyl)ethylcarbamoyl]-3-methylpiperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a carbamoyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[2-(2,6-dimethylphenyl)ethylcarbamoyl]-3-methylpiperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the carbamoyl and ester groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carbamoyl Group: This step often involves the reaction of the piperidine derivative with 2,6-dimethylphenyl isocyanate under controlled conditions.
Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(2,6-dimethylphenyl)ethylcarbamoyl]-3-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-[2-(2,6-dimethylphenyl)ethylcarbamoyl]-3-methylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 1-[2-(2,6-dimethylphenyl)ethylcarbamoyl]-3-methylpiperidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[2-(2,6-dimethylphenyl)ethylcarbamoyl]-3-methylpiperidine-4-carboxylate: shares structural similarities with other piperidine derivatives and carbamoyl compounds.
2,6-Dimethylphenyl derivatives: Compounds with similar aromatic substitutions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 1-[2-(2,6-dimethylphenyl)ethylcarbamoyl]-3-methylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-13-6-5-7-14(2)16(13)8-10-20-19(23)21-11-9-17(15(3)12-21)18(22)24-4/h5-7,15,17H,8-12H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJNLBHCRIKKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)OC)C(=O)NCCC2=C(C=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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